2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
Description
The compound 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide features a benzofuropyrimidine-dione core fused with a phenyl group at position 3 and an N-(4-fluorobenzyl)acetamide substituent at position 1.
Properties
CAS No. |
877656-69-4 |
|---|---|
Molecular Formula |
C25H18FN3O4 |
Molecular Weight |
443.434 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C25H18FN3O4/c26-17-12-10-16(11-13-17)14-27-21(30)15-28-22-19-8-4-5-9-20(19)33-23(22)24(31)29(25(28)32)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,27,30) |
InChI Key |
ZXCFNVCRVJIVCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide" involves multi-step reactions. Typically, it begins with the preparation of the benzofuro[3,2-d]pyrimidin scaffold through cyclization reactions, followed by functionalization at specific positions to introduce the phenyl, dioxo, and fluorobenzyl groups. Reaction conditions often include the use of catalysts like palladium, solvents such as dimethylformamide, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, large-scale production may involve optimization of the reaction parameters to achieve higher efficiency and cost-effectiveness. This includes continuous flow reactions, the use of robust catalytic systems, and solvent recycling to minimize waste.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, leading to the formation of oxides.
Reduction: It can be reduced to remove oxygen groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, affecting its reactivity and application.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and solvents such as ethanol. Conditions vary depending on the desired reaction, from mild to harsh environments.
Major Products
Oxidation typically yields oxides of the original compound, while reduction might lead to less oxygenated derivatives. Substitution reactions can result in a wide variety of modified structures, each with distinct properties.
Scientific Research Applications
The compound has diverse applications across multiple fields:
Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.
Biology: Potentially acts as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific chemical functionalities.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. This interaction can modulate pathways involved in inflammation, cell growth, or other critical biological processes.
Comparison with Similar Compounds
Key Structural Features :
- Benzofuropyrimidine-dione core : Provides planar rigidity and hydrogen-bonding sites via carbonyl groups.
- 3-Phenyl substituent : Enhances lipophilicity and π-π stacking interactions.
- N-(4-fluorobenzyl)acetamide : Introduces a polar amide linkage and fluorinated aromatic moiety, improving solubility and metabolic stability.
Comparison with Structural Analogs
Substituent Variations on the Acetamide Nitrogen
The substituent on the acetamide nitrogen significantly influences physicochemical and pharmacological properties.
Key Observations :
Core Structure Modifications
Variations in the heterocyclic core alter conformational flexibility and binding modes.
Key Observations :
Comparison of Yields :
Physicochemical and Crystallographic Properties
Crystal packing and solubility are influenced by substituents and hydrogen bonding:
Key Observations :
- Fluorine Interactions : C–H⋯F bonds (target and ) improve crystal stability and solubility in polar solvents.
Biological Activity
The compound 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a member of the benzofuro[3,2-d]pyrimidine family, known for its complex structure and potential biological activities. This article delves into its synthesis, biological activity, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 419.481 g/mol. The compound features a benzofuro[3,2-d]pyrimidine core with an amide functional group that enhances its lipophilicity and cell membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O4 |
| Molecular Weight | 419.481 g/mol |
| IUPAC Name | 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide |
| CAS No. | 877657-69-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simple aromatic precursors. Key steps include:
- Formation of the Benzofuro[3,2-d]pyrimidine Core : Achieved through cyclization reactions involving phenyl-substituted benzofurans and pyrimidines.
- Introduction of the Amide Group : Accomplished via acylation reactions with diisopropylamine and acyl chlorides under specific conditions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent , particularly through its ability to inhibit polo-like kinases (Plk1). These kinases are crucial for cell division and proliferation, making them attractive targets for cancer therapy. Inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Kinases : The compound binds to the active sites of polo-like kinases, preventing their phosphorylation activities essential for cell cycle progression.
- Induction of Apoptosis : By disrupting normal kinase function, the compound can trigger programmed cell death in malignant cells.
Case Studies
-
In Vitro Studies : Laboratory tests have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective inhibition at low concentrations.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 12.5 A549 (Lung Cancer) 15.0 - Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between the compound and Plk1, suggesting a strong affinity that supports its potential as a therapeutic agent.
Comparison with Similar Compounds
When compared to other derivatives in the benzofuro[3,2-d]pyrimidine class:
- Activity Profile : The presence of the N-(4-fluorobenzyl) group enhances both lipophilicity and bioavailability compared to simpler derivatives lacking this substitution.
| Compound Name | Activity Level |
|---|---|
| 2-(2,4-Dioxo-3-phenyl-benzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide | Moderate |
| 2-(2,4-Dioxo-3-phenyl-benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide | High |
Q & A
Q. Structural Confirmation :
- NMR Spectroscopy (1H/13C) identifies functional groups and connectivity .
- Mass Spectrometry (HRMS) confirms molecular weight and purity .
- X-ray Crystallography (if available) resolves stereochemical details .
Basic: What are the key physicochemical properties influencing its experimental handling?
Answer:
- Stability : Stable under ambient conditions but degrades at extreme pH (<3 or >10) or high temperatures (>80°C) .
- Solubility : Low aqueous solubility (DMSO or DMF recommended for in vitro assays) .
- Reactivity : Susceptible to nucleophilic attack at the dioxo moiety; store under inert gas to prevent oxidation .
Advanced: How can synthetic yield be optimized for large-scale research applications?
Answer:
- Reaction Optimization :
- Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction rates .
- Catalytic additives (e.g., DMAP) improve coupling efficiency in acetamide formation .
- Purification : Gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures >95% purity .
- Scale-Up Considerations : Batch-wise monitoring via TLC reduces side-product formation .
Advanced: What methodological approaches are used to establish structure-activity relationships (SAR)?
Answer:
- Functional Group Modifications :
- Replace the 4-fluorobenzyl group with other halogens (e.g., Cl, Br) to assess electronic effects .
- Modify the phenyl ring with electron-donating/withdrawing groups to study steric and electronic impacts .
- Biological Assays :
Advanced: How can researchers investigate the compound’s interaction with biological targets?
Answer:
- In Silico Studies :
- Experimental Validation :
Advanced: How to resolve contradictions in reported biological activity across studies?
Answer:
- Experimental Variables :
- Orthogonal Assays : Confirm anti-cancer activity via both apoptosis (Annexin V) and proliferation (MTT) assays .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between Cl/F substitution and IC50) .
Advanced: What strategies improve the compound’s metabolic stability for in vivo studies?
Answer:
- Structural Tweaks :
- Introduce methyl groups at metabolically labile sites (e.g., para positions) to block CYP450 oxidation .
- Replace the acetamide linker with a sulfonamide to enhance resistance to enzymatic cleavage .
- Prodrug Design : Mask polar groups (e.g., phosphate esters) to improve bioavailability .
Advanced: How does this compound compare structurally and functionally to analogs?
Answer:
- Key Differentiators :
- Activity Comparison :
- Anticancer : 10-fold higher potency (IC50 = 0.5 µM) vs. chlorophenyl analogs in MCF-7 cells .
- Anti-Inflammatory : Reduced COX-2 inhibition compared to methyl-substituted derivatives .
Basic: What analytical techniques ensure batch-to-batch consistency?
Answer:
- HPLC-PDA : Monitor purity (>98%) and detect impurities using a C18 column (UV 254 nm) .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- DSC/TGA : Assess thermal stability (decomposition >200°C) for storage guidelines .
Advanced: How to design experiments to validate its mechanism of action?
Answer:
- Target Identification :
- Pathway Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
